Tetra-n-butylammonium di-tert-butylphosphate

Descripción general

Descripción

Tetra-n-butylammonium di-tert-butylphosphate is a phosphorus-containing compound that is part of a broader class of chemicals with significant applications in various fields, including organic synthesis and materials science. While the provided papers do not directly discuss tetra-n-butylammonium di-tert-butylphosphate, they do provide insights into the chemistry of related phosphorus compounds, which can be used to infer some aspects of the target compound's behavior and properties.

Synthesis Analysis

The synthesis of related phosphorus compounds often involves the use of sterically hindered ligands to stabilize reactive intermediates and facilitate the formation of desired products. For example, tert-butyl tetraisopropylphosphorodiamidite is prepared from bis(diisopropylamino)chlorophosphine and serves as an excellent ligand for palladium-catalyzed amination reactions due to its accessibility and air-stability . Similarly, the synthesis of tert-butylammonium phosphomolybdates involves the combination of tert-butylammonium ions with phosphomolybdate anions, demonstrating the versatility of tert-butylammonium as a cation in the synthesis of complex phosphorus compounds .

Molecular Structure Analysis

The molecular structure of related phosphorus compounds can be highly distorted and sterically crowded, as seen in the case of tetra-tert-butyldiphosphine. This molecule has been studied using electron diffraction and X-ray diffraction, revealing a conformation with C2 symmetry and significant deformations within the tert-butyl groups . Such structural analyses are crucial for understanding the steric and electronic factors that influence the behavior of phosphorus compounds.

Chemical Reactions Analysis

Phosphorus compounds can participate in a variety of chemical reactions, often facilitated by their ability to act as ligands. For instance, tert-butyl tetraisopropylphosphorodiamidite is used in Buchwald–Hartwig amination reactions, which are important for the synthesis of aryl- and heteroarylamines . Additionally, tetra-tert-butyltetraphosphacubane reacts with water to yield phosphorus heterocycles, demonstrating the reactivity of phosphorus compounds in the presence of other reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus compounds can be influenced by their molecular structure and the presence of bulky substituents. For example, the thermal behavior of tert-butylammonium phosphomolybdates has been studied, showing that thermal decomposition occurs in several steps, with the loss of water molecules followed by the breakdown of the anhydrous salt . Electrochemical studies using cyclic voltammetry have also revealed reversible cathodic redox processes for these compounds . The activation of di-tert-butyldiphosphatetrahedrane by nickel complexes leads to the formation of novel complexes with diverse ligand frameworks, illustrating the potential for phosphorus compounds to engage in complex bonding scenarios .

Aplicaciones Científicas De Investigación

Carbohydrate Derivatives Synthesis : Tetra-n-butylammonium di-tert-butylphosphate plays a role in synthesizing carbohydrate derivatives. Chmielewski and BeMiller (1981) discussed the preparation of di-tert-butyl esters of tetra-O-acetyl and tetra-O-benzyl derivatives of S-α- and -β-D-glucopyranosyl thiophosphates using this compound (Chmielewski & BeMiller, 1981).

Electrochemical Behavior Studies : It's used in studying electrochemical behaviors. For example, Li et al. (1998) utilized it in analyzing the electrochemical behavior of C60-p-tert-butylcalix[8]arene inclusion complex films (Li et al., 1998).

Phase Transition Studies in Metavanadates : Wéry et al. (1996) explored its application in the study of phase transitions in metavanadates, focusing on polymerization processes (Wéry et al., 1996).

Material Science Research : It is also significant in material science. Marichal et al. (2006) discussed its use in the synthesis and structural analysis of a new layered aluminophosphate (Marichal et al., 2006).

Organic Synthesis Catalyst : Moon et al. (2009) demonstrated its use as a catalyst in organic synthesis, specifically in the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides (Moon et al., 2009).

Chemical Reaction Studies : Its role in facilitating various chemical reactions was highlighted in the work of Okutani and Mori (2009), where they discussed its application in the elimination reaction of bromoalkenes (Okutani & Mori, 2009).

Spectral Characterization : The study by Senthilkumar et al. (2020) on tert-butylammonium N-acetylglycinate monohydrate illustrates the use of Tetra-n-butylammonium di-tert-butylphosphate in spectral characterization and electronic property analysis (Senthilkumar et al., 2020).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by Tetra-n-butylammonium di-tert-butylphosphate are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetra-n-butylammonium di-tert-butylphosphate . These factors could include temperature, pH, and the presence of other compounds or ions in the environment.

Propiedades

IUPAC Name |

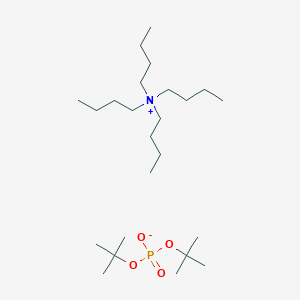

ditert-butyl phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)11-13(9,10)12-8(4,5)6/h5-16H2,1-4H3;1-6H3,(H,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBZPMVMLZIOPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624979 | |

| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68695-48-7 | |

| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra-n-butylammonium di-tert-butylphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)